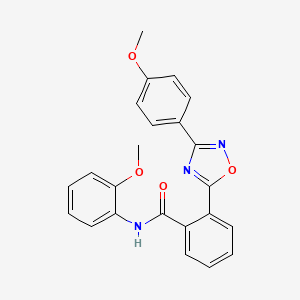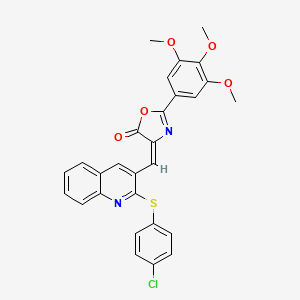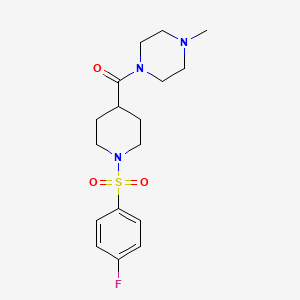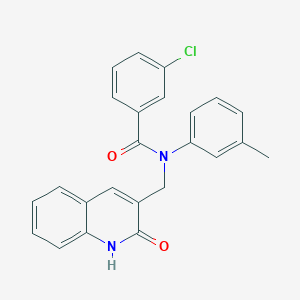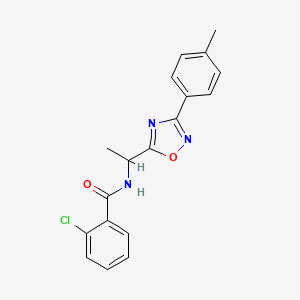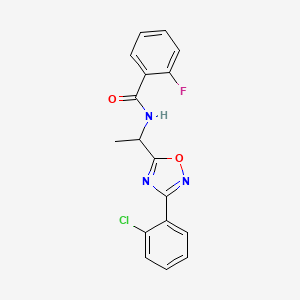
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been found to exhibit a range of interesting biological and pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been found to interact with a range of molecular targets, including COX-2, NF-κB, and PPARγ.
Biochemical and Physiological Effects:
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit a range of interesting biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, decrease pain sensitivity, and inhibit tumor growth. It has also been found to have a positive effect on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively low toxicity and high solubility in a range of solvents. This makes it a useful compound for a range of in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low potency compared to other similar compounds.
Zukünftige Richtungen
There are a number of potential future directions for research on N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in the development of new drugs based on this compound for the treatment of various diseases. Another potential direction for research is in the development of new synthetic methods for the production of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a range of scientific research fields.
Conclusion:
In conclusion, N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has been widely studied for its potential applications in scientific research. This compound exhibits a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in a range of scientific research fields.
Synthesemethoden
The synthesis of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of butylamine, m-tolyl hydrazine, and 4-(bromomethyl)butanenitrile in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to yield the final compound. This synthesis method has been widely used in the production of N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
N-butyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in a range of scientific research fields. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit a range of interesting pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Eigenschaften
IUPAC Name |
N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-4-11-18-15(21)9-6-10-16-19-17(20-22-16)14-8-5-7-13(2)12-14/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVIMHZQUOCFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

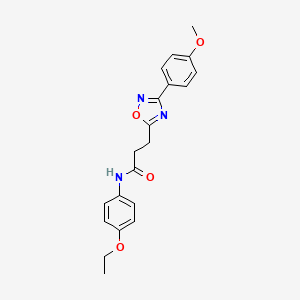
![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)




